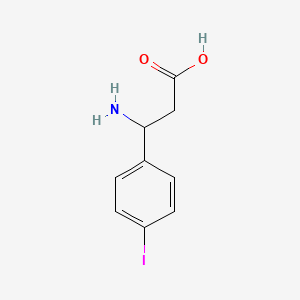

3-amino-3-(4-iodophenyl)propanoic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-amino-3-(4-iodophenyl)propanoic acid, also known as 4-iodo-L-phenylalanine, is an unnatural amino acid derivative. It is characterized by the presence of an iodine atom on the phenyl ring, which significantly alters its chemical properties compared to natural amino acids. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and protein engineering .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-(4-iodophenyl)propanoic acid typically involves the iodination of L-phenylalanine. One common method is the electrophilic aromatic substitution reaction, where L-phenylalanine is treated with iodine and an oxidizing agent such as sodium iodate in an acidic medium. The reaction proceeds under mild conditions, usually at room temperature, to yield 4-iodo-L-phenylalanine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

3-amino-3-(4-iodophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to remove the iodine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Major Products

Substitution: Products include various substituted phenylalanine derivatives.

Oxidation: Products include iodinated quinones.

Reduction: Products include deiodinated phenylalanine.

Wissenschaftliche Forschungsanwendungen

Radiopharmaceutical Applications

One of the prominent applications of 3-amino-3-(4-iodophenyl)propanoic acid is in the field of radiopharmaceuticals. It serves as a precursor for synthesizing radiolabeled amino acids used in cancer diagnostics and treatment.

Case Study: Breast Cancer Imaging

A study demonstrated that radiolabeled derivatives of this compound exhibited significant uptake in MCF-7 breast cancer cells, comparable to that of standard tracers like [14C]phenylalanine. The synthesized radiotracer showed an uptake of up to 49% after incubation, indicating its potential for targeted imaging in oncology .

Drug Development

The compound's structural similarity to natural amino acids allows it to modulate biological pathways effectively. It has been investigated for its potential to influence enzyme activity and receptor interactions.

Research indicates that this compound can interact with various enzymes and receptors, potentially affecting neurotransmission pathways related to mood regulation and pain perception. The iodinated phenyl group enhances hydrophobic interactions, which can improve binding affinity to biological targets.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound is utilized as a building block for developing novel compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating more complex molecules.

Modulation of Biological Pathways

Studies have shown that this compound can modulate various signaling pathways due to its structural properties. The amino group facilitates hydrogen bonding while enhancing interactions with membrane proteins and receptors.

Mechanistic Insights

The compound's ability to influence enzyme activity has been linked to alterations in metabolic pathways within cells. For instance, it has been observed to affect the catalytic activity of key metabolic enzymes, leading to changes in metabolite levels .

Wirkmechanismus

The mechanism of action of 3-amino-3-(4-iodophenyl)propanoic acid involves its incorporation into proteins or peptides, where the iodine atom can interact with various molecular targets. The presence of iodine can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-L-phenylalanine

- 4-Bromo-L-phenylalanine

- 3-Iodo-L-tyrosine

Uniqueness

Compared to its analogs, 3-amino-3-(4-iodophenyl)propanoic acid is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring heavy atom labeling, such as X-ray crystallography and radiolabeling studies .

Biologische Aktivität

3-Amino-3-(4-iodophenyl)propanoic acid, a beta-amino acid, has garnered significant attention in biological and medicinal chemistry due to its structural similarities with natural amino acids and its potential applications in drug development and biochemical research. This article explores the biological activity, mechanisms of action, and therapeutic potential of this compound, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀I₁N₁O₂, with a molecular weight of 291.09 g/mol. The compound features a chiral center at the third carbon, which is essential for its biological interactions. The presence of an amino group allows for nucleophilic reactions, while the iodinated phenyl group enhances hydrophobic interactions, making it a versatile building block in organic synthesis and medicinal chemistry .

Enzyme Interaction and Binding Affinity

Studies have shown that this compound exhibits significant biological activity through its interaction with various enzymes and receptors. The amino group facilitates hydrogen bonding, while the iodinated phenyl group enhances binding affinity through hydrophobic interactions . These properties are crucial for modulating biological pathways and influencing enzyme activities.

Antimicrobial Potential

Research indicates that derivatives of amino acids similar to this compound exhibit antimicrobial properties against drug-resistant pathogens. For instance, compounds containing the 4-hydroxyphenyl moiety have been synthesized and screened against ESKAPE pathogens, demonstrating promising activity against multidrug-resistant strains . This suggests that this compound could serve as a scaffold for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins.

- Hydrophobic Interactions : The iodinated phenyl group enhances hydrophobic interactions with biomolecules.

- Enzyme Modulation : By binding to specific enzymes or receptors, this compound can modulate their activity, influencing various biochemical pathways .

Case Studies and Research Findings

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of novel amino acid derivatives incorporating a 4-hydroxyphenyl moiety. These derivatives were screened against drug-resistant fungal pathogens like Candida auris, showing significant antifungal activity. The findings suggest that structural modifications around the phenolic moiety can enhance bioactivity against resistant strains .

Case Study 2: Protein-Ligand Interactions

Research has highlighted the use of this compound as a probe in studying protein-ligand interactions. Its ability to enhance binding affinity through halogen bonding has been particularly noted in biochemical assays aimed at understanding enzyme kinetics and receptor activation .

Data Table: Comparative Biological Activities

Eigenschaften

IUPAC Name |

3-amino-3-(4-iodophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSNHXBESGDQMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.